A Comprehensive Technical Guide to the Physicochemical Properties of 6-Chloro-2-hydrazino-1,3-benzoxazole
A Comprehensive Technical Guide to the Physicochemical Properties of 6-Chloro-2-hydrazino-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2-hydrazino-1,3-benzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its benzoxazole core is a recognized pharmacophore present in numerous biologically active molecules.[1] The incorporation of a hydrazino group at the 2-position provides a versatile reactive handle for the synthesis of a diverse array of derivatives, particularly hydrazones, which are themselves a class of compounds with broad pharmacological potential. This guide provides a detailed overview of the known and predicted physicochemical properties of 6-Chloro-2-hydrazino-1,3-benzoxazole, offering insights into its chemical behavior, analytical characterization, and potential applications. Due to a scarcity of direct experimental data for this specific molecule, this guide leverages data from closely related analogs and computational predictions to provide a comprehensive profile.
Chemical Identity and Structure
6-Chloro-2-hydrazino-1,3-benzoxazole is characterized by a benzoxazole ring system substituted with a chlorine atom at the 6-position and a hydrazine group at the 2-position.
dot graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Chemical structure of 6-Chloro-2-hydrazino-1,3-benzoxazole.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 912773-31-0 | [2][3][4][5][6] |
| Molecular Formula | C₇H₆ClN₃O | [2][3][5] |
| Molecular Weight | 183.60 g/mol | [2][3][5] |
| InChI | 1S/C7H6ClN3O/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11) | [2] |
| InChI Key | MFBZXNCPIAFRAT-UHFFFAOYSA-N | [2] |
| SMILES | NNc1nc2ccc(Cl)cc2o1 | [2] |
Physicochemical Properties
Table 2: Summary of Physicochemical Properties
| Property | Value/Range | Method/Source |
| Physical State | Solid | [2] |
| Melting Point | >136°C (decomposes) (for 2-hydrazino-1,3-benzoxazole) | Analog Data[7] |
| Boiling Point | Not available | - |
| Solubility | Slightly soluble in Chloroform, sparingly soluble in DMSO, slightly soluble in Methanol (for 2-hydrazino-1,3-benzoxazole) | Analog Data[7] |
| pKa | Not experimentally determined. Predicted values would suggest weak basicity of the hydrazine moiety and very weak basicity of the benzoxazole nitrogen. | Theoretical Prediction |
2.1. Melting Point
While the melting point for the title compound is not reported, the closely related analog, 2-hydrazino-1,3-benzoxazole, has a reported melting point of >136°C with decomposition.[7] It is anticipated that 6-Chloro-2-hydrazino-1,3-benzoxazole would exhibit a higher melting point due to the presence of the chloro substituent, which increases the molecular weight and potential for intermolecular interactions.
2.2. Solubility
The solubility of 2-hydrazino-1,3-benzoxazole is reported as slightly soluble in chloroform and methanol, and sparingly soluble in DMSO.[7] It is expected that 6-Chloro-2-hydrazino-1,3-benzoxazole will have a similar solubility profile, being soluble in polar aprotic solvents and having limited solubility in water and nonpolar organic solvents. The presence of the hydrazine group allows for hydrogen bonding, which contributes to its solubility in protic solvents.
2.3. pKa
The pKa of 6-Chloro-2-hydrazino-1,3-benzoxazole has not been experimentally determined. The molecule possesses two main sites for protonation: the terminal nitrogen of the hydrazine group and the nitrogen atom of the benzoxazole ring. The hydrazine moiety is expected to be the more basic site. The pKa can be estimated using computational models, which are valuable tools in the absence of experimental data for predicting chemical properties.[8][9][10][11]
Synthesis and Reactivity
3.1. Synthesis
The synthesis of 2-hydrazinobenzoxazoles is typically achieved through the reaction of a 2-mercaptobenzoxazole with hydrazine hydrate.[12] A plausible synthetic route for 6-Chloro-2-hydrazino-1,3-benzoxazole would, therefore, start from 6-chloro-2-mercaptobenzoxazole.
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=10];
} Caption: Plausible synthetic route to 6-Chloro-2-hydrazino-1,3-benzoxazole.
Experimental Protocol (General for 2-Hydrazinobenzoxazoles):
-
To a solution of the corresponding 2-mercaptobenzoxazole in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate.[12]
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the collected solid with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
3.2. Reactivity
The primary reactive site of 6-Chloro-2-hydrazino-1,3-benzoxazole is the terminal amino group of the hydrazine moiety. This nucleophilic group readily reacts with aldehydes and ketones to form stable hydrazone derivatives.[2] This reaction is a cornerstone of its utility in synthetic chemistry.
dot graph Reactivity_Diagram { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=10];
} Caption: General reaction of 6-Chloro-2-hydrazino-1,3-benzoxazole to form hydrazones.
Spectroscopic Properties
Direct spectroscopic data for 6-Chloro-2-hydrazino-1,3-benzoxazole is not available in the searched literature. However, the expected spectral characteristics can be inferred from data on analogous compounds.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzoxazole ring, as well as signals for the protons of the hydrazine group (-NH-NH₂). The aromatic protons will likely appear as multiplets in the range of δ 7.0-8.0 ppm. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and oxygen/nitrogen atoms. The hydrazine protons are expected to appear as broad singlets that are exchangeable with D₂O. For a similar compound, 6-chloro-1,3-benzothiazol-2-yl-hydrazine, the aromatic protons appear in the range of δ 7.0-8.0 ppm and the NH proton as a singlet.[2]
-
¹³C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms of the benzoxazole ring. The carbon attached to the hydrazine group (C2) is expected to resonate at a significantly downfield chemical shift. The chemical shifts of the aromatic carbons will be influenced by the chloro substituent and the heteroatoms in the oxazole ring. In related benzoxazole structures, the aromatic carbons typically appear in the range of δ 110-150 ppm.[13]
4.2. Infrared (IR) Spectroscopy
The IR spectrum of 6-Chloro-2-hydrazino-1,3-benzoxazole is expected to exhibit characteristic absorption bands for the N-H, C=N, and C-Cl bonds.
-
N-H stretching: The hydrazine group should give rise to one or two sharp bands in the region of 3200-3400 cm⁻¹.
-
C=N stretching: The imine bond within the benzoxazole ring will likely show a strong absorption band around 1600-1650 cm⁻¹.
-
C-O-C stretching: The ether linkage in the oxazole ring will have a characteristic stretching vibration.
-
C-Cl stretching: A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically below 800 cm⁻¹.
For comparison, the IR spectrum of a related hydrazone derivative of a benzothiazole showed N-H stretching around 3300 cm⁻¹ and C=N stretching around 1570 cm⁻¹.[2]
4.3. Mass Spectrometry (MS)
The mass spectrum of 6-Chloro-2-hydrazino-1,3-benzoxazole should show a molecular ion peak (M⁺) at m/z 183.60. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak. Fragmentation patterns would likely involve the loss of the hydrazine group and cleavage of the benzoxazole ring.
Safety and Handling
6-Chloro-2-hydrazino-1,3-benzoxazole is classified as harmful if swallowed. It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
| GHS07 | Warning | H302: Harmful if swallowed |
Source:[2]
Applications in Research and Development
The primary application of 6-Chloro-2-hydrazino-1,3-benzoxazole is as a chemical building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The benzoxazole scaffold is a privileged structure found in many compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The hydrazine functional group allows for the facile creation of libraries of hydrazone derivatives, which can be screened for various biological targets.
Conclusion
6-Chloro-2-hydrazino-1,3-benzoxazole is a valuable heterocyclic building block with significant potential for the development of novel bioactive compounds. While a comprehensive experimental dataset of its physicochemical properties is not yet publicly available, this guide provides a thorough overview based on data from analogous structures and predictive methods. As a key intermediate, further characterization of this compound would be a valuable contribution to the field of medicinal and synthetic chemistry.
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